N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide
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Overview
Description
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core, a tert-butylphenyl group, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide typically involves multiple steps. One common approach is the condensation of 4-tert-butylbenzaldehyde with 4-hydroxycoumarin to form the chromen-4-one core. This intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form hydroxy derivatives.
Substitution: The fluorobenzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromen-4-one core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The chromen-4-one core can interact with various enzymes and receptors, modulating their activity. The fluorobenzamide moiety may enhance the compound’s binding affinity and specificity towards certain targets. These interactions can lead to the modulation of cellular processes, such as apoptosis and inflammation .
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Known for its use in OLEDs and memory devices.
4,4’-Di-tert-butylbiphenyl: Used in the synthesis of various organic compounds.
N,N-bis(4-tert-butylphenyl)hydroxylamine: Undergoes unique reductive bromination reactions.
Uniqueness
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide stands out due to its combination of a chromen-4-one core and a fluorobenzamide moiety, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C26H22FNO3 |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C26H22FNO3/c1-26(2,3)18-8-4-16(5-9-18)23-15-22(29)21-13-12-20(14-24(21)31-23)28-25(30)17-6-10-19(27)11-7-17/h4-15H,1-3H3,(H,28,30) |
InChI Key |
WYNJKYFRDZOCCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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